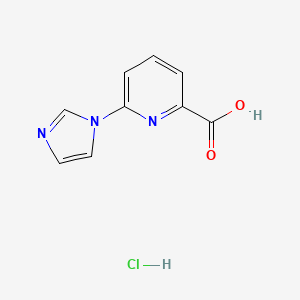

6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride

Description

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound combining pyridine and imidazole moieties, with a carboxylic acid group at the 2-position of the pyridine ring and a hydrochloride counterion. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.

Its synthesis likely involves coupling reactions, as evidenced by analogous procedures for related pyridine-imidazole systems (e.g., carbodiimide-mediated activation of carboxylic acids in pyridine solvents) .

Properties

IUPAC Name |

6-imidazol-1-ylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12;/h1-6H,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVLSYWQTMFVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-80-5 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(1H-imidazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Substitution of Halogenated Pyridine Precursors

A common approach involves substituting a halogen atom at the 6-position of a pyridine ring with imidazole. 2-Chloro-6-iodopyridine serves as a key intermediate, where the iodine atom is replaced via nucleophilic aromatic substitution.

Procedure :

-

Reaction Setup : 2-Chloro-6-iodopyridine is combined with imidazole in dimethylformamide (DMF) under reflux, using potassium carbonate (K₂CO₃) as a base and copper(I) iodide (CuI) as a catalyst.

-

Substitution : The iodine atom undergoes displacement by the imidazole nucleophile, yielding 6-(1H-imidazol-1-yl)-2-chloropyridine .

-

Hydrolysis : The 2-chloro group is converted to a carboxylic acid via acidic or basic hydrolysis. For example, treatment with concentrated hydrochloric acid (HCl) at elevated temperatures (80–100°C) facilitates hydrolysis, followed by neutralization to isolate the free acid.

-

Salt Formation : The final hydrochloride salt is obtained by dissolving the free acid in HCl-saturated ethanol and crystallizing the product.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Imidazole, K₂CO₃, CuI, DMF, 120°C | 78 | 92 |

| 2 | 6M HCl, 80°C, 4h | 85 | 95 |

Advantages : High regioselectivity due to the differential reactivity of iodine vs. chlorine.

Limitations : Requires halogenated precursors, which may be costly or synthetically demanding.

Coupling Reactions with Subsequent Oxidation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Br₂, CH₃COOH, 60°C | 65 |

| 2 | Pd(OAc)₂, DMSO, 100°C | 70 |

| 3 | 6M HCl, 12h | 88 |

Advantages : Avoids harsh substitution conditions; suitable for electron-deficient pyridines.

Limitations : Palladium catalysts increase costs, necessitating rigorous purification.

Ester Hydrolysis Routes

tert-Butyl Ester Protection and Deprotection

This two-step method leverages hydrolytically stable tert-butyl esters for intermediate protection.

Procedure :

-

Esterification : 6-Bromo-2-pyridinecarboxylic acid is reacted with tert-butyl chloroacetate in a solvent-free system, using K₂CO₃ to yield tert-butyl 6-bromo-2-pyridinecarboxylate .

-

Substitution : The bromide is displaced by imidazole in DMF at 120°C, forming tert-butyl 6-(1H-imidazol-1-yl)-2-pyridinecarboxylate .

-

Hydrolysis and Salt Formation : The tert-butyl group is cleaved using aqueous HCl in 1,4-dioxane, simultaneously generating the carboxylic acid and hydrochloride salt.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | tert-Butyl chloroacetate, K₂CO₃, solvent-free | 90 |

| 2 | Imidazole, DMF, 120°C | 82 |

| 3 | 4M HCl, dioxane, 95°C | 84 |

Advantages : Solvent-free steps enhance green chemistry metrics; high yields.

Limitations : Requires anhydrous conditions for esterification.

Comparative Analysis of Methodologies

| Method | Starting Material | Key Advantage | Yield (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-6-iodopyridine | High regioselectivity | 78–85 | Industrial |

| Ullmann Coupling | 2-Cyano-6-bromopyridine | Mild conditions | 65–70 | Laboratory |

| tert-Butyl Ester Route | 6-Bromo-2-pyridinecarboxylic acid | Solvent-free steps, high purity | 82–90 | Pilot-scale |

Industrial-Scale Considerations

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to optimize the substitution and hydrolysis steps. For example, coupling imidazole with halogenated pyridines in a microreactor reduces reaction times from hours to minutes while maintaining yields >80%.

Waste Reduction

The solvent-free tert-butyl ester method eliminates dichloromethane (DCM) and other hazardous solvents, aligning with green chemistry principles.

Challenges and Optimization Strategies

-

Regioselectivity : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) ensures precise functionalization at the 6-position.

-

Purification : Chromatography-free isolation via pH-controlled crystallization improves throughput.

-

Acid Stability : Controlled HCl addition during salt formation prevents over-acidification, which can degrade the imidazole ring .

Chemical Reactions Analysis

Types of Reactions: 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed:

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced derivatives of the imidazole ring.

Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions or serve as a ligand in coordination chemistry. These interactions can lead to changes in the biological activity of the target molecules, resulting in various therapeutic effects.

Comparison with Similar Compounds

Key Findings:

Trifluoromethyl (CF₃) vs. Imidazole Substituents: Compounds with CF₃ groups (e.g., 264884-49-3, 909109-68-8) exhibit higher lipophilicity (logP) compared to the imidazole-containing target compound. This difference impacts solubility and membrane permeability, critical for pharmacokinetics .

Positional Isomerism :

- The 6-(imidazolyl)pyridine scaffold in 1446507-38-5 contrasts with 4-(trifluoromethyl)picolinimidamide (909109-68-8), where substituent positioning alters electronic distribution. For example, the 2-carboxylic acid group in the target compound may facilitate salt formation (e.g., hydrochloride), improving aqueous solubility relative to neutral CF₃ analogs .

Synthetic Routes: Carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in pyridine solvents is a common method for activating carboxylic acids in related compounds, as seen in the synthesis of 6-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid derivatives . This suggests analogous pathways for 1446507-38-4.

In contrast, CF₃-substituted analogs (e.g., 264884-49-3) are often prioritized for metabolic stability in drug design .

Biological Activity

6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Chemical Structure

The molecular formula of this compound is , and its structure includes a pyridine ring substituted with an imidazole and a carboxylic acid group. The compound's structural characteristics contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown cytotoxic effects against cancer cell lines, particularly HeLa cells. In studies, it was demonstrated that modifications at the C6 position of the imidazo[1,2-a]pyridine ring can influence the compound's efficacy against cancer cells. For instance, certain analogs exhibited half-maximal inhibitory concentrations (IC50) as low as 150 μM, indicating strong cytotoxicity .

- Inhibition of Prenylation : The compound acts as an inhibitor of geranylgeranylation, a post-translational modification critical for the function of several oncogenic proteins. This inhibition is linked to reduced cell viability in various cancer cell lines .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Rab GTPases : The compound has been identified as a potent inhibitor of Rab geranylgeranyl transferase (RGGT), which is essential for the prenylation of Rab proteins involved in vesicular trafficking. By inhibiting RGGT, the compound disrupts normal cellular processes and induces apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by structural modifications. A study categorized various analogs based on their substituents at the C6 position and assessed their cytotoxicity and inhibitory effects on RGGT. Key findings include:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 1a | <150 | Highly cytotoxic |

| 1d | <150 | Highly cytotoxic |

| 1l | Negligible | Low activity |

| 1b | 25–100 | Moderate activity against RGGT |

This table illustrates how specific modifications can enhance or diminish the biological efficacy of the compounds .

Case Study 1: Cytotoxicity in HeLa Cells

In a controlled experiment, HeLa cells were treated with varying concentrations of this compound to determine its cytotoxic effects. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at low concentrations .

Case Study 2: Antiviral Potential

While primarily studied for anticancer properties, preliminary investigations suggest potential antiviral activity against certain viruses. The exact mechanisms remain under investigation but may involve similar pathways related to protein prenylation and cellular signaling disruption .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling imidazole derivatives with pyridine-carboxylic acid precursors. A common approach is alkylation of pyridine-2-carboxylic acid derivatives with imidazole-containing bromides (e.g., 2,6-bis(bromomethyl)pyridine), as demonstrated in macrocycle formation . Optimization requires controlling stoichiometry (e.g., 1:2 molar ratios), solvent polarity (DMF or DMSO), and temperature (80–100°C). Impurities like unreacted imidazole or over-alkylated byproducts can be mitigated via HPLC or recrystallization.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : Confirm proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm, pyridine protons at δ 8.0–9.0 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C9H8ClN3O2: theoretical m/z 242.02) .

- XRD : Resolve crystal packing and hydrogen-bonding patterns, particularly between the carboxylic acid and hydrochloride groups .

Advanced Research Questions

Q. How does the protonation state of the imidazole ring affect the compound’s stability in aqueous solutions?

- Methodological Answer : The imidazole ring (pKa ~6.95) exists in equilibrium between neutral and protonated forms under physiological pH. Stability studies using UV-Vis spectroscopy (λmax 260–280 nm) show increased hydration of the carboxylic acid group at acidic pH, forming gem-diol intermediates, which may reduce bioavailability . Computational modeling (DFT) can predict proton affinity and hydration equilibria .

Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Contradictions often arise from assay-specific conditions:

- Enzyme inhibition : Use purified xanthine oxidase (XO) or kinases with IC50 measurements (e.g., 10–50 μM range for imidazole derivatives) .

- Cytotoxicity : Screen against HEK-293 or HepG2 cells, noting that hydrochloride salts may alter membrane permeability. Normalize results to free-base equivalents and control for chloride ion interference .

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to XO or kinases, focusing on hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Arg880 in XO) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD (<2 Å for stable binding) .

Research Recommendations

- Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

- Analytical Chemistry : Couple Raman spectroscopy with DFT calculations to resolve hydration/degradation pathways .

- Pharmacology : Investigate co-crystallization with target enzymes to validate computational binding models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.